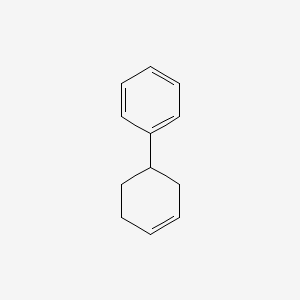

4-Phenylcyclohexene

Descripción general

Descripción

4-Phenylcyclohexene, also known as this compound, is a useful research compound. Its molecular formula is C12H14 and its molecular weight is 158.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

- It’s important to note that 4-PCH is an unintentional byproduct of the manufacturing of styrene butadiene latex used in some carpet backings and cushioning materials .

Target of Action

Mode of Action

Result of Action

Análisis Bioquímico

Biochemical Properties

4-Phenylcyclohexene plays a role in biochemical reactions primarily through its interactions with enzymes and proteins involved in oxidative stress pathways. It has been observed to reduce renal oxidative stress, indicating its potential interaction with antioxidant enzymes . Additionally, this compound may react with ozone, leading to the formation of secondary reactive compounds that can further interact with cellular biomolecules .

Cellular Effects

Exposure to this compound can lead to acute irritation, including headaches and discomfort in the eyes, nose, and throat . At the cellular level, it may influence cell signaling pathways related to oxidative stress and inflammation. The compound’s reactivity with ozone suggests it can generate reactive oxygen species, which can impact gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its reactivity with ozone, leading to the formation of reactive oxygen species. These reactive species can bind to cellular proteins and lipids, causing oxidative damage and altering their function. This oxidative stress can result in the activation of signaling pathways that regulate inflammation and cell survival .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are influenced by environmental factors such as the presence of ozone. Long-term exposure to this compound can lead to sustained oxidative stress and potential chronic health effects .

Dosage Effects in Animal Models

Studies in animal models have shown that the effects of this compound vary with dosage. At lower doses, the compound may cause mild irritation, while higher doses can lead to significant oxidative stress and toxicity. Threshold effects have been observed, with adverse effects becoming more pronounced at higher concentrations .

Metabolic Pathways

This compound is involved in metabolic pathways related to oxidative stress. It interacts with enzymes that regulate the production and detoxification of reactive oxygen species. The compound’s metabolism may also involve its conversion to secondary reactive compounds through reactions with ozone .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed based on its lipophilic nature. It can accumulate in lipid-rich environments, such as cell membranes, where it can exert its effects. The compound may also interact with transporters and binding proteins that facilitate its movement within the body .

Subcellular Localization

This compound’s subcellular localization is influenced by its lipophilicity. It tends to localize in cell membranes and other lipid-rich compartments. This localization can affect its activity, as it may interact with membrane-bound proteins and lipids, leading to changes in cellular function .

Actividad Biológica

4-Phenylcyclohexene (4-PCH) is a volatile organic compound primarily produced as a by-product during the polymerization of styrene-butadiene latex, commonly used in carpet manufacturing. Its biological activity has garnered attention due to its association with various health effects, particularly in indoor environments where new carpets are installed. This article explores the biological activity of 4-PCH, focusing on its toxicity, potential health impacts, and relevant research findings.

4-PCH is a semi-volatile organic compound that can be emitted from synthetic latex materials. It is primarily linked to:

- Carpet Manufacturing : Released during the production of styrene-butadiene rubber (SBR) used in carpet backing.

- Indoor Air Pollution : Commonly found in environments with newly installed carpets due to off-gassing.

Inhalation Toxicity

A significant study conducted on Swiss-Webster mice evaluated the inhalation toxicity of 4-PCH. Mice were exposed to varying concentrations (0, 7, 18, and 71 ppm) for six hours daily over nine consecutive days. The results indicated:

- No treatment-related effects were observed at lower concentrations.

- Higher exposure levels did not lead to significant toxicity or mortality, suggesting that low-level exposure may not pose a direct health risk to humans .

Case Studies and Epidemiological Evidence

The most notable case involving 4-PCH occurred at the EPA headquarters during the installation of new carpeting in 1987. At least 122 employees reported adverse health effects attributed to poor indoor air quality and exposure to 4-PCH, including:

- Respiratory Issues : Symptoms such as upper respiratory tract irritation.

- Chemical Sensitivities : Development of sensitivities leading to toxicant-induced loss of tolerance (TILT) among exposed individuals .

Health Effects and Mechanisms

The biological activity of 4-PCH encompasses several health effects:

- Respiratory Irritation : Linked to upper respiratory tract irritation and allergic reactions upon exposure.

- Neurotoxicity : Some studies have indicated potential neurotoxic effects, although findings are inconsistent. A study reported severe toxicity in mice at high concentrations but suggested methodological issues may have influenced results .

Summary of Key Research Findings

Aplicaciones Científicas De Investigación

Toxicological Studies

Dermal and Inhalation Toxicity

4-PCH has been subjected to extensive toxicological research to evaluate its safety profile. A study assessed the dermal sensitization potential of 4-PCH using guinea pigs, revealing no significant reactions at the test site following exposure. Inhalation studies conducted on Fischer 344 rats demonstrated that even at high concentrations (up to 50 ppm), there were no observable toxic effects on body weight, organ weights, or histopathology after repeated exposure .

Neurotoxicity Assessments

Further investigations into neurotoxicity involved Swiss-Webster mice exposed to varying concentrations of 4-PCH. Results indicated no treatment-related effects, suggesting that prior reports of severe toxicity might be attributed to methodological issues rather than direct exposure to 4-PCH . These findings are critical for establishing safe exposure limits in occupational settings.

Environmental Impact

Volatile Organic Compound Emissions

4-PCH is classified as a volatile organic compound (VOC) and has been linked to indoor air quality concerns, particularly in environments with newly installed carpets. Studies indicate that 4-PCH can off-gas from synthetic latex materials used in carpeting, contributing to respiratory irritation and other health complaints among occupants . The emission rates of 4-PCH vary significantly based on carpet type and installation methods, with initial emission rates reported between 0.04 and 0.15 mg/m²·hr .

Indoor Air Quality Studies

Research has focused on understanding the contributions of indoor sources of VOCs, including 4-PCH, to overall air quality. For instance, a study estimated indoor carbonyl concentrations and identified 4-PCH among other compounds released from building materials . This underscores the importance of monitoring VOC levels in newly renovated or carpeted spaces to mitigate potential health risks.

Industrial Applications

Material Safety Evaluations

Given its presence as a by-product in latex production, understanding the safety and health implications of 4-PCH is essential for manufacturers. Regulatory bodies have emphasized the need for comprehensive evaluations of materials containing 4-PCH to ensure compliance with safety standards and protect worker health during production processes .

Summary Table: Key Findings on this compound

| Aspect | Details |

|---|---|

| Chemical Structure | C13H16 (Phenylcyclohexene) |

| Toxicity Studies | No significant dermal or inhalation toxicity observed at high concentrations |

| Neurotoxicity | No treatment-related effects found in mice; prior claims questioned |

| Environmental Concerns | Linked to indoor air quality issues; off-gassing from carpets |

| Emission Rates | Initial rates: 0.04-0.15 mg/m²·hr; varies by carpet type |

| Regulatory Focus | Emphasis on material safety evaluations in industrial applications |

Case Studies

-

Carpet Manufacturing and Health Complaints

A case study involving workers at a Vermont Department of Agriculture facility highlighted respiratory symptoms linked to renovations that included new carpeting. Despite initial complaints correlating with new carpet installation, air sampling did not detect significant levels of 4-PCH, suggesting other factors may contribute to health issues in such environments . -

Occupational Safety Evaluations

The National Institute for Occupational Safety and Health conducted evaluations where air samples were taken post-renovation in office settings. The findings indicated that while VOCs were present, levels of 4-PCH were below detectable limits, emphasizing the need for continuous monitoring and improved ventilation practices .

Propiedades

IUPAC Name |

cyclohex-3-en-1-ylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14/c1-3-7-11(8-4-1)12-9-5-2-6-10-12/h1-5,7-8,12H,6,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWCWNUSFQVJNDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9047176 | |

| Record name | 4-Phenyl-1-cyclohexene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4994-16-5 | |

| Record name | 4-Phenylcyclohexene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4994-16-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Phenylcyclohexene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004994165 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Phenyl-1-cyclohexene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-PHENYLCYCLOHEXENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CW63R89OW9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.